molecular formula C6H14N4O2 B584511 nomega-Methyl L-norarginine CAS No. 186308-99-6

nomega-Methyl L-norarginine

Cat. No.: B584511
CAS No.: 186308-99-6
M. Wt: 174.204
InChI Key: XJPIABCWQMIHNO-BYPYZUCNSA-N
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Description

Nomega-Methyl L-norarginine is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nomega-Methyl L-norarginine can be synthesized through a two-step process starting from Nalpha-protected ornithine. The first step involves the reaction of Nalpha-protected ornithine with ArSO2N=C(SMe)2 to form the intermediate product. This intermediate is then subjected to further reactions to yield chemically and optically pure Nomega-substituted arginine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistries. These methods allow for the efficient production of high-purity compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Nomega-Methyl L-norarginine primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Nomega-Methyl L-norarginine has several scientific research applications:

Mechanism of Action

Nomega-Methyl L-norarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPIABCWQMIHNO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658743
Record name (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186308-99-6
Record name (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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